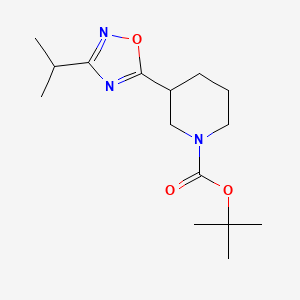

1-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-YL)piperidine

描述

1-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position. The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes . This compound is structurally significant in medicinal chemistry due to the oxadiazole ring’s role as a bioisostere for ester or amide groups, improving metabolic stability and bioavailability . Its synthesis typically involves coupling Boc-protected piperidine intermediates with oxadiazole precursors under catalytic conditions, as inferred from analogous procedures in and .

属性

IUPAC Name |

tert-butyl 3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c1-10(2)12-16-13(21-17-12)11-7-6-8-18(9-11)14(19)20-15(3,4)5/h10-11H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXRKRVNELPYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901128454 | |

| Record name | 1,1-Dimethylethyl 3-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-24-5 | |

| Record name | 1,1-Dimethylethyl 3-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

生化分析

Biochemical Properties

1-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-YL)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific active sites on enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may alter metabolic pathways within the cell, impacting the overall cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity This binding can result in changes in gene expression, enzyme activity, and overall cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular behavior and function, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

生物活性

1-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-YL)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a 1,2,4-oxadiazole group. The structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 295.38 g/mol

- CAS Number : 902837-24-5

The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality, which can be crucial for further synthetic modifications.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

- In Vitro Studies : A study demonstrated that derivatives of 1,2,4-oxadiazoles showed cytotoxic activity against various cancer cell lines. One derivative exhibited an IC value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma and breast cancer cell lines .

| Cell Line | IC (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Gastric Carcinoma (GXF 251) | Not specified |

| Human Lung Adenocarcinoma (LXFA 629) | Not specified |

| Human Breast Cancer (MCF-7) | Not specified |

The biological activity of this compound likely involves multiple mechanisms:

- Apoptosis Induction : Flow cytometry assays showed that certain oxadiazole derivatives induce apoptosis in cancer cells in a dose-dependent manner .

- Inhibition of Key Enzymes : The oxadiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation .

Anti-inflammatory Activity

The oxadiazole derivatives have also been noted for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Antimicrobial Activity

Preliminary studies suggest that compounds with the oxadiazole moiety exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited.

Synthesis and Evaluation

A recent study focused on synthesizing various oxadiazole derivatives and evaluating their biological activities. The study highlighted that modifications to the oxadiazole ring could enhance anticancer activity significantly. For instance:

- Compound Modifications : Substituting different functional groups on the oxadiazole ring led to improved IC values against specific cancer cell lines .

Comparative Analysis

A comparative analysis was conducted between this compound and other known anticancer agents like doxorubicin. Although initial results show promising activity, further optimization is necessary to enhance efficacy and selectivity.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 279.38 g/mol

- IUPAC Name : 1-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine

- CAS Number : 902837-24-5

Anticancer Activity

Research has indicated that derivatives of oxadiazoles, including those similar to this compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Oxadiazole derivatives have shown potential in inhibiting tumor cell proliferation by inducing apoptosis in various cancer cell lines. Studies have revealed that compounds with oxadiazole moieties can lead to increased caspase activity, promoting programmed cell death .

- Case Study : A study on novel 1,2,4-oxadiazole derivatives demonstrated their efficacy against human tumor cell lines with IC values indicating potent activity. Specifically, modifications leading to higher selectivity against renal cancer cells were noted .

Antimicrobial Properties

Compounds containing the oxadiazole ring have been explored for their antimicrobial activities. The presence of the oxadiazole unit contributes to the inhibition of bacterial growth and can be tailored for enhanced efficacy against resistant strains.

Neurological Applications

Some studies suggest that oxadiazole derivatives may possess neuroprotective effects. The ability to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases.

Synthesis and Derivative Development

The synthesis of this compound involves several steps including the formation of the oxadiazole ring and subsequent functionalization at the piperidine nitrogen. The Boc (tert-butyloxycarbonyl) protecting group is commonly used to enhance solubility and stability during synthesis.

The applications of this compound are promising but require further exploration:

- In Vivo Studies : More extensive in vivo studies are needed to evaluate the pharmacokinetics and therapeutic potential of this compound.

- Structure-Activity Relationship (SAR) : Investigating SAR will help optimize the compound's efficacy and selectivity for specific biological targets.

相似化合物的比较

Structural Analogues

Key structural analogues include:

Key Differences :

- Substituent Position : The Boc-protected compound’s oxadiazole is at the 3-position of piperidine, whereas analogues like 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine (QG-1435) feature a 4-position substitution, altering steric and electronic interactions .

- Protection Groups : The Boc group enhances solubility in organic solvents compared to free amines (e.g., QZ-4259 hydrochloride), which are more polar and water-soluble .

- Ring Systems : Pyridine-based analogues (e.g., 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine) exhibit distinct electronic profiles due to aromatic nitrogen, influencing binding affinity in biological targets .

Physicochemical Properties

| Property | 1-Boc-3-(3-isopropyl-...) | 3-(3-Isopropyl-...) (Hydrochloride) | 4-(3-Isopropyl-...) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~311.3 (estimated) | 231.7 (free base) | 195.26 |

| Boiling Point (°C) | N/A | N/A | 316.9 |

| Solubility | Lipophilic | Water-soluble (as HCl salt) | Moderate in water |

| LogP | ~2.5 (estimated) | ~1.8 | ~1.3 |

Data derived from , and 17. The Boc group increases lipophilicity, favoring blood-brain barrier penetration, while hydrochloride salts improve aqueous solubility for in vitro assays .

准备方法

General Synthetic Strategy Overview

The synthesis typically proceeds via:

- Formation of the 1,2,4-oxadiazole ring from amidoxime and carboxylic acid or acid derivatives.

- Coupling of the oxadiazole moiety to a Boc-protected piperidine derivative.

- Deprotection and purification steps.

This approach is consistent with established methodologies for oxadiazole derivatives and piperidine functionalization.

Synthesis of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is most commonly synthesized via heterocyclization of amidoximes with carboxylic acid derivatives. The amidoxime is prepared from nitriles through reaction with hydroxylamine. The key steps include:

- Amidoxime formation: Reaction of nitriles with aqueous hydroxylamine under reflux conditions to yield amidoximes.

- Cyclization: Amidoximes are reacted with activated carboxylic acid derivatives (acyl chlorides, esters, or anhydrides) using coupling agents such as EDCI, DCC, or CDI, often in the presence of bases like triethylamine or diisopropylethylamine.

- Thermal cyclization: The acyl amidoxime intermediate undergoes cyclodehydration at elevated temperatures (80–150°C) to form the oxadiazole ring.

These steps are summarized in Table 1 below:

Coupling to Boc-Protected Piperidine

The piperidine moiety is introduced as a Boc-protected piperidine-3-carboxylic acid or its derivatives. The coupling to the oxadiazole unit involves:

- Activation of the acid group on the Boc-piperidine derivative using carbodiimide coupling agents (EDCI.HCl or DCC) in the presence of hydroxybenzotriazole (HOBT) to enhance coupling efficiency.

- The reaction is typically carried out in solvents such as dioxane, dichloromethane, or tetrahydrofuran under nitrogen atmosphere.

- Reaction temperatures range from 0°C to ambient temperature, with stirring times from 2 to 12 hours.

- After coupling, the product is purified by standard techniques such as extraction, chromatography (silica gel flash chromatography), and crystallization.

An example procedure includes stirring S-1-Boc-piperidine-3-carboxylic acid with EDCI.HCl and HOBT in dioxane at room temperature under nitrogen for 2 hours, followed by reflux for 7 hours.

Protection and Deprotection Steps

- The Boc group serves as a protecting group for the piperidine nitrogen during synthesis.

- Removal of the Boc protecting group is performed by standard acidic conditions (e.g., treatment with trifluoroacetic acid) after coupling and purification to yield the free amine if required.

- The protecting group manipulation is crucial to avoid side reactions and ensure regioselectivity.

Purification and Characterization

- Purification is generally achieved by column chromatography using eluents such as dichloromethane/methanol mixtures.

- The final compound is characterized by LCMS, NMR, and elemental analysis to confirm structure and purity.

- Typical yields for the coupling and cyclization steps range from moderate to good (40–80%), depending on reaction conditions and purification efficiency.

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Notes |

|---|---|---|

| Amidoxime synthesis | Nitrile + hydroxylamine (aq), reflux ethanol, 2 h | High conversion to amidoxime |

| Acyl amidoxime formation | Amidoxime + acyl chloride/ester + EDCI/DCC + base | Room temp to 60°C, 2–12 h |

| Cyclization to oxadiazole | Thermal treatment, 80–150°C, 2–18 h | Forms 1,2,4-oxadiazole ring |

| Coupling with Boc-piperidine | Boc-piperidine-3-carboxylic acid + EDCI + HOBT + base, dioxane, RT to reflux | 2–7 h reaction, nitrogen atmosphere |

| Deprotection (if needed) | Acidic conditions (e.g., TFA) | Removes Boc protecting group |

| Purification | Column chromatography (silica gel, DCM/MeOH) | Ensures high purity |

Research Findings and Optimization Notes

- The one-pot copper iodide/diisopropylethylamine-assisted click chemistry has been reported as a novel method to synthesize oxadiazole-substituted piperidine analogues efficiently, potentially reducing reaction steps and purification complexity.

- Use of coupling agents such as EDCI combined with hydroxybenzotriazole (HOBT) improves coupling yields and minimizes side reactions.

- Reaction temperature and time are critical parameters; prolonged heating during cyclization improves ring closure but may reduce yield if excessive.

- Solvent choice influences reaction efficiency; polar aprotic solvents like dioxane and DMF are preferred for coupling steps.

- Purification challenges arise due to the polarity of intermediates; gradient elution in chromatography is recommended.

常见问题

Q. What established synthetic routes are available for 1-Boc-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the piperidine ring. A Boc-protected piperidine precursor (e.g., 1-Boc-3-hydroxypiperidine) is modified via nucleophilic substitution or coupling reactions to introduce the oxadiazole moiety . Key conditions include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalysts : Palladium-based catalysts may facilitate cross-coupling for oxadiazole attachment .

- Temperature : Controlled heating (60–80°C) optimizes cyclization of the oxadiazole ring . Yield improvements require monitoring intermediates via TLC or HPLC to minimize side reactions like Boc deprotection .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?

- NMR :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group), δ 4.0–4.5 ppm (piperidine protons adjacent to Boc), and δ 1.2–1.4 ppm (isopropyl methyl groups) confirm substitution patterns .

- ¹³C NMR : Signals near 155–160 ppm indicate the oxadiazole ring .

- IR : Stretching at ~1680–1700 cm⁻¹ (C=O of Boc) and ~1250 cm⁻¹ (C-O of oxadiazole) .

- HPLC-MS : Validates purity (>95%) and molecular ion [M+H]⁺ matching the theoretical mass .

Q. What stability considerations are critical for handling and storing this compound?

- Moisture sensitivity : The Boc group hydrolyzes under acidic/neutral aqueous conditions. Store in anhydrous environments (e.g., desiccator with silica gel) .

- Temperature : Long-term storage at –20°C prevents thermal decomposition. Avoid repeated freeze-thaw cycles .

- Light sensitivity : Oxadiazole rings may degrade under UV; use amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays for this compound?

Discrepancies often arise from assay-specific conditions (e.g., pH, solvent, cell lines). Methodological approaches include:

- Dose-response standardization : Use a unified solvent (e.g., DMSO ≤0.1%) and replicate across multiple cell lines .

- Off-target profiling : Screen against unrelated receptors/enzymes to identify non-specific binding .

- Metabolic stability testing : Compare results in liver microsomes vs. plasma to assess if rapid metabolism alters activity .

- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for observed effects .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the oxadiazole’s hydrogen-bonding potential and piperidine’s conformational flexibility .

- MD simulations : Assess binding stability over 100+ ns trajectories, monitoring RMSD and ligand-protein interaction hotspots .

- QSAR models : Train datasets with oxadiazole-containing analogs to correlate substituent effects (e.g., isopropyl size) with activity .

Q. How can regioselective functionalization of the piperidine ring be optimized without Boc deprotection?

- Protecting group strategy : Use orthogonal groups (e.g., Fmoc) for temporary protection during oxadiazole installation .

- Mild reaction conditions : Employ low-temperature (–78°C) lithiation or Grignard reactions to minimize Boc cleavage .

- Catalytic systems : Pd(0)/ligand combinations enable selective C-H activation at the 3-position of piperidine .

Q. What experimental designs assess the metabolic stability of this compound in vitro?

- Liver microsome assays : Incubate with NADPH-regenerating systems, quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic pathways .

- Plasma stability tests : Monitor degradation in human plasma (37°C) to evaluate esterase susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。